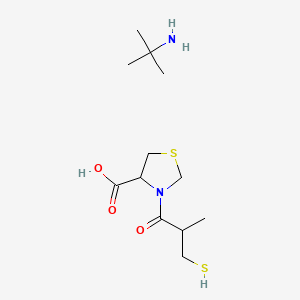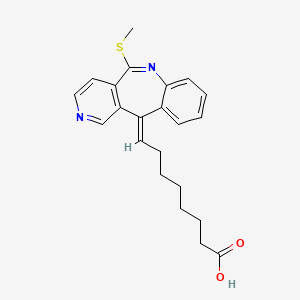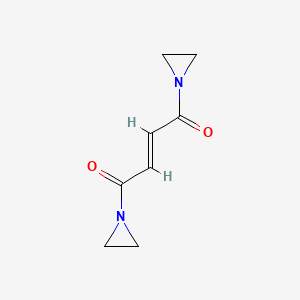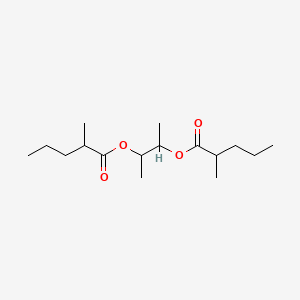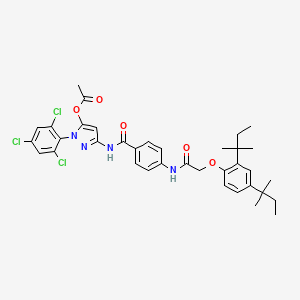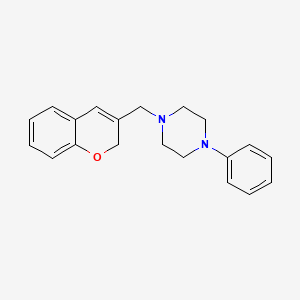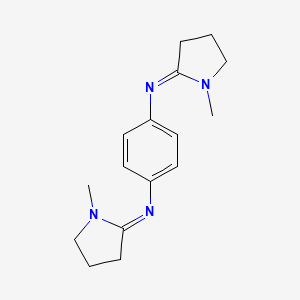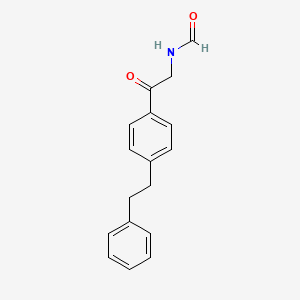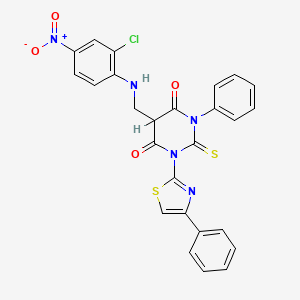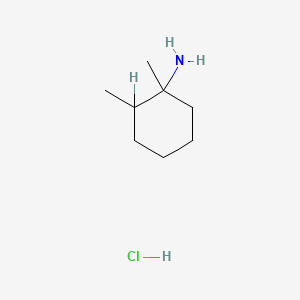
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and contains an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethoxyphenol with benzoic acid derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The compound may also undergo metabolic transformations that enhance its biological activity.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-ethoxyphenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain biological systems.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is unique due to the presence of both the aminocarbonyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
88599-72-8 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC名 |
(4-ethoxyphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-20-11-7-9-12(10-8-11)21-15(18)13-5-3-4-6-14(13)22-16(17)19/h3-10H,2H2,1H3,(H2,17,19) |
InChIキー |
JNTODINSBSEXBK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



